Furan-2-yl(phenyl)methanamine hydrochloride
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Overview
Description
“Furan-2-yl(phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H12ClNO . It has an average mass of 209.672 Da and a monoisotopic mass of 209.060745 Da .
Synthesis Analysis
The synthesis of “Furan-2-yl(phenyl)methanamine hydrochloride” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives .Molecular Structure Analysis
The InChI code for “Furan-2-yl(phenyl)methanamine hydrochloride” is 1S/C11H11NO.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Furan-2-yl(phenyl)methanamine hydrochloride” is a powder that is stored at room temperature . One of its derivatives, compound 25, likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .Scientific Research Applications
Chemical Synthesis and Catalysis
Aza-Piancatelli Rearrangement and Michael Reaction:
- Furan-2-yl(phenyl)methanol derivatives were utilized in the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method is notable for its good yields, high selectivity, and rapid reaction times, supported by nOe studies and X-ray crystallography (Reddy et al., 2012).
Synthesis of trans-4,5-Disubstituted Cyclopentenones:
- Another application involved the smooth aza-Piancatelli rearrangement with aryl amines in the presence of phosphomolybdic acid, leading to trans-4,5-disubstituted cyclopentenone derivatives. This process is characterized by good yields and high selectivity (Reddy et al., 2012).
Biological and Pharmacological Applications
Anticancer and Antimicrobial Activities:
- Palladium (Pd)II and Platinum (Pt)II complexes derived from R-(phenyl)methanamine and R-(furan-2-yl)methanamine exhibited significant anticancer activity against various human cancerous cell lines, suggesting the potential for further evaluation of these complexes' selective toxicity and mechanism of action (Mbugua et al., 2020).
Inhibition of Protein Tyrosine Kinase:
- Novel furan-2-yl(phenyl)methanone derivatives showed promising in vitro protein tyrosine kinase inhibitory activity, with some derivatives exhibiting activity comparable to or better than the reference compound, genistein. This study provided preliminary structure-activity relationships for these compounds (Zheng et al., 2011).
Antidepressant and Anti-anxiety Effects:
- Derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and showed significant antidepressant and antianxiety activities in behavioral tests on albino mice, highlighting their potential as new therapeutic agents (Kumar et al., 2017).
Safety And Hazards
properties
IUPAC Name |
furan-2-yl(phenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRGSABTKZCGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484008 |
Source
|
Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(phenyl)methanamine hydrochloride | |
CAS RN |
53387-67-0 |
Source
|
Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-Furyl(phenyl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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